

# Application Notes and Protocols: In Situ Fluorescence Labeling of Exosomes with Ac4ManNAz

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## Compound of Interest

Compound Name: *N*-Azidoacetylmannosamine

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This document provides a detailed guide for the in situ fluorescence labeling of exosomes using tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). This metabolic labeling strategy enables the tracking and visualization of exosomes in a variety of applications, from fundamental cell biology research to the development of exosome-based therapeutics.

## Introduction

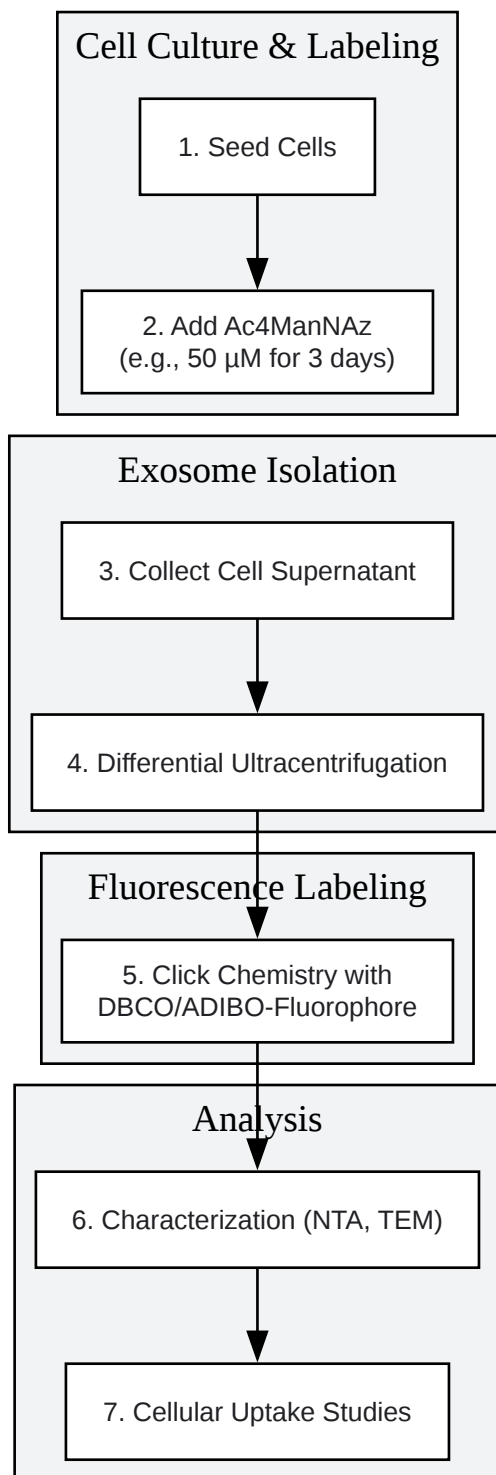
Exosomes are nanosized extracellular vesicles that play a crucial role in intercellular communication by transferring a cargo of proteins, lipids, and nucleic acids.<sup>[1]</sup> To study their biological functions and biodistribution, robust and specific labeling methods are essential.<sup>[2]</sup> Metabolic glycoengineering with Ac4ManNAz offers a powerful approach to introduce a bioorthogonal chemical reporter, the azide group, onto the surface glycans of exosomes.<sup>[3][4]</sup> This allows for covalent attachment of fluorescent probes via a highly specific and biocompatible click chemistry reaction, enabling sensitive and reliable tracking of exosomes in vitro and in vivo.<sup>[2][5]</sup>

The process involves introducing Ac4ManNAz, a modified sugar, to cells in culture.<sup>[3]</sup> The cells metabolically process this sugar and incorporate it into sialic acids on the glycoproteins of the cell membrane.<sup>[6]</sup> As exosomes bud from the multivesicular bodies, these azide-modified glycoproteins are incorporated into the exosomal membrane.<sup>[2][3]</sup> The azide-functionalized

exosomes can then be fluorescently labeled using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a cyclooctyne-conjugated fluorescent dye, such as ADIBO or DBCO.[3][5] This method provides a highly specific and stable labeling of exosomes without compromising their intrinsic biological properties.[7]

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic incorporation of Ac4ManNAz and the subsequent exosome labeling workflow.



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